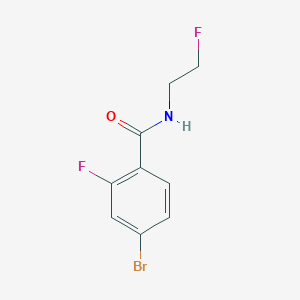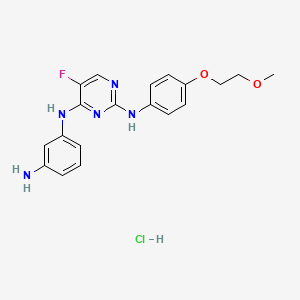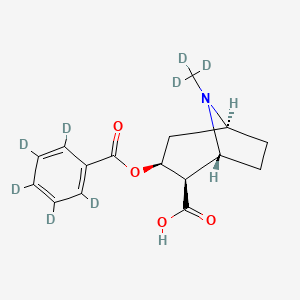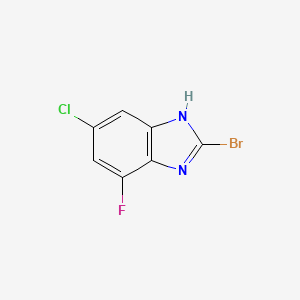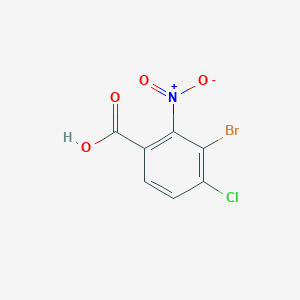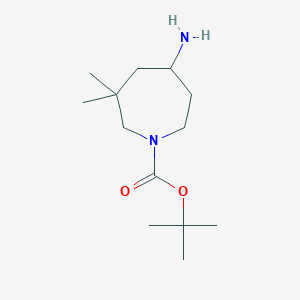
2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid
Overview
Description
“2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid” is a compound that contains an indole nucleus, which is a five-membered heterocyclic moiety . The indole nucleus is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of indole derivatives, including “2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid”, consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Absorption and Fluorescence Spectra
The study by Carić et al. (2004) discusses the absorption and fluorescence spectra of various indole-3-acetic acids, including derivatives similar to 2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid. These compounds show diverse absorbance and fluorescence properties, making them significant in the study of plant growth and potentially in experimental cancer therapeutics (Carić et al., 2004).
Chemical Synthesis and Biological Activities
Fretz et al. (2013) describe the synthesis of related compounds, highlighting their significance in developing treatments for asthma and seasonal allergic rhinitis. These findings demonstrate the pharmaceutical relevance of indole-3-acetic acid derivatives (Fretz et al., 2013).
Yao et al. (2016) explore the fluoroacetylation of indoles, which is crucial for synthesizing various derivatives with potential applications in drug development and other chemical processes (Yao et al., 2016).
Rao et al. (2019) focus on the synthesis of compounds using similar structural motifs for potential antioxidant and antimicrobial applications. This highlights the broad scope of these compounds in therapeutic contexts (Rao et al., 2019).
Molecular Docking and Anti-Plasmodial Properties
Mphahlele et al. (2017) investigate the antiplasmodial properties of N-substituted indol-7-yl acetamides. This research indicates the potential of these compounds in treating malaria and other parasitic diseases (Mphahlele et al., 2017).
Antibacterial and Antifungal Applications
Chitra et al. (2017) discuss the synthesis of biopolymeric hydrogels using indole-3-acetic acid, showing their potential in antibacterial, antifungal, and antioxidant applications, particularly in medical devices and treatments (Chitra et al., 2017).
properties
IUPAC Name |
2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-6-1-2-7(12)9-5(3-8(14)15)4-13-10(6)9/h1-2,4,13H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGUPDKGTXJARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-bromo-4-fluoro-1H-indol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




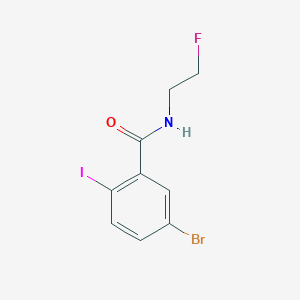

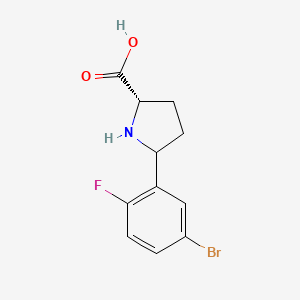
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)
